molecular formula C12H18N2O6-2 B15361957 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate

Cat. No.: B15361957
M. Wt: 286.28 g/mol
InChI Key: UMRJVCJJEKXMNB-UHFFFAOYSA-L
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Description

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate: is a chemical compound with the molecular formula C₁₂H₂₀N₂O₆ It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common synthetic route includes the reaction of appropriate amines with dihalides under specific conditions to form the spirocyclic framework.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate may be explored for its therapeutic properties. It could serve as a precursor for the development of new pharmaceuticals.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Spiro[3.3]heptane derivatives: These compounds share a similar spirocyclic structure but may have different substituents or functional groups.

  • Oxalate salts: Other oxalate salts with different cations can be compared in terms of their solubility, stability, and reactivity.

Uniqueness: Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalate is unique due to its specific combination of the tert-butyl group and the spirocyclic core. This combination provides distinct chemical properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H18N2O6-2

Molecular Weight

286.28 g/mol

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate

InChI

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6)/p-2

InChI Key

UMRJVCJJEKXMNB-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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